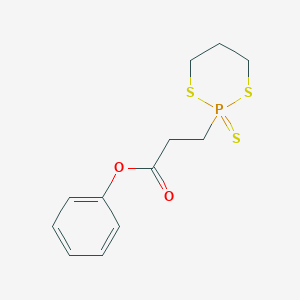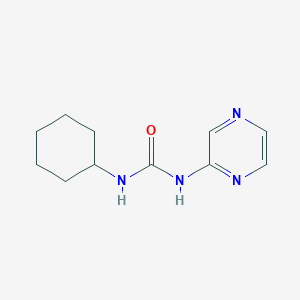
N-Cyclohexyl-N'-pyrazin-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-N’-pyrazin-2-ylurea: is a compound that belongs to the class of urea derivatives It features a cyclohexyl group and a pyrazin-2-yl group attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-pyrazin-2-ylurea typically involves the reaction of cyclohexylamine with pyrazin-2-yl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity. The general reaction scheme is as follows:
[ \text{Cyclohexylamine} + \text{Pyrazin-2-yl isocyanate} \rightarrow \text{N-Cyclohexyl-N’-pyrazin-2-ylurea} ]
Industrial Production Methods
In an industrial setting, the production of N-Cyclohexyl-N’-pyrazin-2-ylurea may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclohexyl-N’-pyrazin-2-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the pyrazin-2-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-Cyclohexyl-N’-pyrazin-2-ylurea oxides.
Reduction: Formation of N-Cyclohexyl-N’-pyrazin-2-ylurea amines.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
N-Cyclohexyl-N’-pyrazin-2-ylurea has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-Cyclohexyl-N’-pyrazin-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
N-Cyclohexyl-N’-pyrazin-2-ylurea can be compared with other urea derivatives, such as:
N-Cyclohexyl-N’-phenylurea: Similar structure but with a phenyl group instead of a pyrazin-2-yl group.
N-Cyclohexyl-N’-methylurea: Contains a methyl group instead of a pyrazin-2-yl group.
N-Cyclohexyl-N’-pyridin-2-ylurea: Features a pyridin-2-yl group instead of a pyrazin-2-yl group.
The uniqueness of N-Cyclohexyl-N’-pyrazin-2-ylurea lies in its specific combination of the cyclohexyl and pyrazin-2-yl groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
143359-75-5 |
|---|---|
Formule moléculaire |
C11H16N4O |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
1-cyclohexyl-3-pyrazin-2-ylurea |
InChI |
InChI=1S/C11H16N4O/c16-11(14-9-4-2-1-3-5-9)15-10-8-12-6-7-13-10/h6-9H,1-5H2,(H2,13,14,15,16) |
Clé InChI |
HYYUNKQHABLKHA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)NC2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B15161431.png)
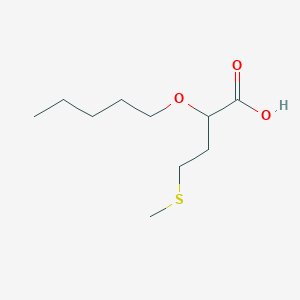
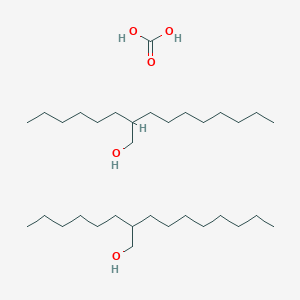

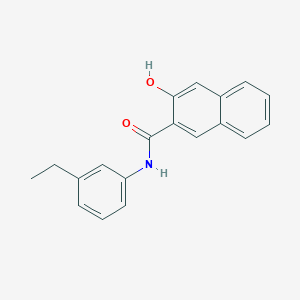
![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B15161475.png)
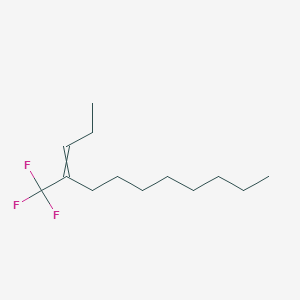
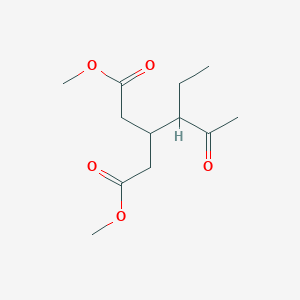
![4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde](/img/structure/B15161494.png)
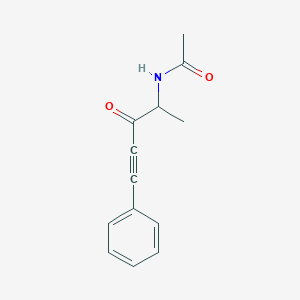
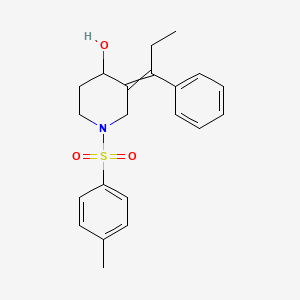
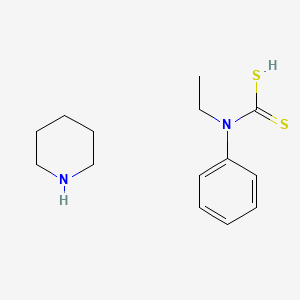
![3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde](/img/structure/B15161514.png)
